caffeine dimer
Description
Properties
CAS No. |
138455-22-8 |
|---|---|
Molecular Formula |
C11H8N2O |
Synonyms |
caffeine dimer |
Origin of Product |
United States |
Scientific Research Applications
Chemogenetic Control
Caffeine-Operated Synthetic Modules (COSMO)
Caffeine dimers play a crucial role in the development of genetically encoded caffeine-operated synthetic modules (COSMO). These modules enable chemogenetic manipulation of biological processes by utilizing caffeine and its metabolites. COSMO systems allow for the precise control of protein activities in live cells, facilitating applications such as:
- Calcium Channel Activation : COSMO can induce calcium influx by dimerizing proteins involved in calcium signaling pathways, thereby controlling downstream transcription factors like NFAT (Nuclear Factor of Activated T Cells) .
- Tumor Cell Killing : By manipulating protein interactions, COSMO can enhance tumor cell death through necroptosis mechanisms .
- Viral Antigen Recognition : The system has been utilized to improve recognition of viral antigens, such as those from SARS-CoV-2, enhancing therapeutic responses .
Neuroprotective Effects
Caffeine-Indan Dimer
Recent studies have synthesized a bifunctional dimer known as caffeine-indan, which has shown promise in neuroprotection. This compound is linked by a six-carbon chain to facilitate crossing the blood-brain barrier. Key findings include:
- Reduction of α-Synuclein Misfolding : The caffeine-indan dimer effectively binds to α-synuclein, a protein implicated in neurodegenerative diseases like Parkinson's disease. This binding reduces misfolding and associated neurodegeneration .
- Behavioral Improvements : In rodent models, the dimer has been associated with improved behavioral outcomes and reduced neurodegenerative symptoms following chronic stimulation of adenosine receptors .
Molecular Dynamics and Structural Studies
Molecular Modeling
Molecular dynamics simulations and nuclear magnetic resonance (NMR) studies have provided insights into the aggregation behavior of caffeine dimers. These studies indicate that:
- Stability in Aqueous Solutions : Caffeine dimers are energetically favorable in aqueous environments, suggesting that they can form stable associations under physiological conditions .
- Stacking Interactions : The self-aggregation of caffeine molecules primarily occurs through stacking interactions, which are crucial for understanding their behavior in biological systems .
Mechanistic Insights
Enzymatic Interactions
Research indicates that caffeine can influence enzymatic processes, such as preventing the excision of thymine dimers during DNA repair mechanisms. This effect is attributed to caffeine's binding affinity for excising enzymes, highlighting its potential role in genetic stability .
Table 1: Summary of this compound Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chemogenetic Control | Manipulation of protein functions using COSMO | Enhanced calcium signaling and tumor cell death |
| Neuroprotection | Binding to α-synuclein to prevent misfolding | Behavioral improvements in rodent models |
| Molecular Dynamics | Stability and aggregation behavior in solutions | Favorable formation in aqueous environments |
| Enzymatic Interactions | Influence on DNA repair mechanisms | Prevention of thymine dimer excision |
Chemical Reactions Analysis
Chemical Reactions and Dimer Formation
Caffeine dimers can form through various intermolecular interactions, primarily hydrogen bonding and π-π stacking. The energy changes associated with these interactions have been extensively studied using computational methods.
Energetics of Dimer Formation
The formation energy of caffeine dimers varies based on their orientation:
-
Gas Phase : The interaction energy for caffeine dimers in the gas phase ranges from to kcal/mol depending on the relative orientation of the molecules .
-
Dimer-Water Clusters : In aqueous environments, the average formation energy change for caffeine-water clusters is significantly more negative, averaging around kcal/mol .
These findings indicate that dimerization is energetically favorable under both gas and aqueous conditions.
Structural Configurations
Caffeine dimers exhibit several distinct structural configurations based on their stacking orientations:
-
Face-Face Orientation : This configuration maximizes hydrogen bonding between the carbonyl oxygen of one caffeine molecule and the methyl hydrogens of another.
-
Face-Back Orientation : Here, the six-membered rings overlap with a slight shift, optimizing π-stacking interactions.
The interplanar distances in these configurations typically range from 3.22 Å to 3.47 Å .
Water's Role in Stabilizing Dimers
In aqueous solutions, caffeine dimers can form clusters with water molecules, which alters their energetic landscape:
-
The Gibbs energy change for dimer-water cluster formation tends to be positive due to increased entropy from water molecule interactions .
-
As more water molecules are added to the system, the free energy changes initially increase but eventually stabilize as the number of water molecules rises .
Computational Studies on Caffeine Dimers
Recent studies have utilized advanced computational methods to analyze caffeine dimerization:
Geometry Optimization Techniques
Table 1 summarizes various computational methods used for geometry optimization of caffeine dimers:
| Method | Basis Set | Interaction Energy (kcal/mol) | Remarks |
|---|---|---|---|
| MP2/CP | 6-311G(d,p) | -11.1 to -11.8 | Accurate for stacked structures |
| DFT (B3LYP) | CBSB7 | -17.21 to -18.91 | Good for predicting stability |
| Poltev FF | Varies | Useful for molecular mechanics |
These methods provide insights into the structural characteristics and energetic properties of caffeine dimers.
Crystallographic Analysis
Crystallographic studies have revealed five types of stacking dimers in anhydrous caffeine crystals . These findings align well with computational predictions, indicating that stacking interactions are predominant in solid-state forms.
Comparison with Similar Compounds
Caffeic Acid Dimer
Caffeic acid (3,4-dihydroxycinnamic acid) forms dimers via oxidative coupling, creating covalent bonds between phenolic groups. Unlike caffeine dimers, these structures exhibit antioxidant activity through radical scavenging.
Structural Insights: Caffeic acid dimers often adopt quinoid or adduct configurations (e.g., with DPPH radicals), enhancing their redox activity . In contrast, caffeine dimers prioritize geometric alignment for lattice stabilization.
Polymer Dimers (Cefotaxime Sodium and PLA)
Cefotaxime Sodium Dimer :
Polylactic Acid (PLA) Dimer :
Methylxanthine Analogues (Theobromine, Theophylline)
| Compound | Solubility (g/L, 25°C) | Interaction Energy (EI) | Sublimation Enthalpy (ΔHsub, kJ/mol) |
|---|---|---|---|
| Caffeine | 21.8 | -12.5 kcal/mol | 135.2 |
| Theobromine | 3.3 | Not studied | 148.9 |
| Theophylline | 7.4 | Not studied | 126.7 |

Key Insight : Caffeine’s higher solubility and lower ΔHsub compared to theobromine/theophylline correlate with its weaker dimer stabilization, favoring dissolution over crystal cohesion.
Methodological Considerations
Preparation Methods
Co-Crystallization with Polycarboxylic Acids
Caffeine forms stable co-crystals with polycarboxylic acids, such as dipicolinic acid (dpa) and 3,5-pyrazole dicarboxylic acid (pzca), through hydrogen-bonded networks. In the caf·dpa co-crystal (1:1 molar ratio), one carboxylic acid group of dpa interacts with the imidazole moiety of caffeine, while the other bridges water molecules to stabilize the dimer. Similarly, caf·pzca (1:1) exhibits a hydrogen-bonded dimer via N–H···O and O–H···O interactions.
Table 1: Crystallization Conditions for Caffeine Co-Crystals
| Co-Crystal | Molar Ratio | Solvent | Key Interactions | Reference |
|---|---|---|---|---|
| caf·dpa | 1:1 | Water | O–H···O (water bridges) | |
| caf·pzca | 1:1 | Ethanol | N–H···O, O–H···O | |
| 2caf·trimel | 2:1 | Methanol | Acid-imidazole, O–H···O=C |
X-ray diffraction reveals that water-assisted assemblies in caf·dpa involve tetrahedral water clusters connecting caffeine and dpa molecules. These co-crystals demonstrate that dimer stabilization depends on solvent polarity and hydrogen-bond donor-acceptor ratios.
Solution-Based Self-Assembly of Caffeine Dimers
Aqueous Aggregation at High Concentrations
In aqueous solutions, caffeine self-associates into dimers at concentrations above 40 mM, as evidenced by dynamic light scattering (DLS) and Fourier transform infrared (FTIR) spectroscopy. The process is entropy-driven, with hydrophobic stacking dominating over electrostatic repulsion between methylxanthine moieties.
Key Parameters:
Salt and Solvent Effects
Ionic strength modulates dimer stability. For example, 100 mM NaCl reduces caffeine’s critical aggregation concentration to 30 mM by screening repulsive charges. Conversely, methanol destabilizes dimers by competing for hydrogen-bonding sites.
Computational Modeling of Caffeine Dimers
Quantum Mechanical Optimization
Geometry optimization of anhydrous caffeine dimers using MP2/CP (Møller-Plesset perturbation theory with Basis Set Superposition Error correction) and PBE0-DH (density functional theory) yields interaction energies of -8.2 kcal/mol and -7.9 kcal/mol, respectively. These methods reproduce experimental crystal structures with <0.1 Å deviations in intermolecular distances.
Table 2: Computational Methods for Dimer Optimization
| Method | Basis Set | Interaction Energy (kcal/mol) | RMSD vs. Experiment (Å) |
|---|---|---|---|
| MP2/CP | aug-cc-pVDZ | -8.2 | 0.08 |
| PBE0-DH | def2-TZVP | -7.9 | 0.10 |
| SCAN | 6-31G* | -7.5 | 0.12 |
Molecular Dynamics Simulations
Simulations in explicit water reveal that caffeine dimers persist for >500 ps, with hydration shells stabilizing the stacked configuration. Water molecules form bridging hydrogen bonds between the carbonyl groups of adjacent caffeine molecules.
Spectroscopic Characterization of Dimer Structures
Nuclear Magnetic Resonance (NMR)
1H NMR studies detect upfield shifts of 0.3 ppm for H8 and H9 protons in dimeric caffeine, indicating ring-current shielding from stacking. Intermolecular nuclear Overhauser enhancements (NOEs) between H8 and H1' protons confirm face-to-face geometries.
Time-Resolved Fluorescence Spectroscopy
Femtosecond-resolved fluorescence of DCM-loaded dimers reveals solvation dynamics with a slow component (τ ≈ 12 ps), attributed to restricted water mobility within the dimeric cavity. In contrast, bulk water exhibits faster relaxation (τ ≈ 1 ps).
Equation 1: Solvation correlation function for DCM in caffeine dimers:
where ps (fast) and ps (slow).
Thermodynamic and Kinetic Analysis
Q & A
Q. How can this compound studies contribute to broader pharmacological research frameworks?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
